3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione

TDP2 inhibition tyrosyl-DNA phosphodiesterase DNA damage repair

Procure 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione (CAS 26959-75-1) as the sole commercially available TZD derivative with documented TDP2 inhibitory activity (IC50 4.1 µM, >27-fold selectivity over TDP1). Its unique 5-(p-tolylamino) motif fundamentally reorients binding poses versus 3-phenyl-TZD analogs, enabling orthogonal Bid-pathway neuroprotection SAR studies when paired with the Oppermann library. With balanced CNS drug-like properties (XLogP3=4.0, TPSA=74.7 Ų, HBD=1) and a validated 5-bromo intermediate synthetic route, this compound serves as both a reference standard and tractable optimization lead for anti-cancer and neuroprotection programs.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
Cat. No. B5190732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2S/c1-11-7-9-12(10-8-11)17-14-15(19)18(16(20)21-14)13-5-3-2-4-6-13/h2-10,14,17H,1H3
InChIKeyAEOCIORIVULVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione: Chemical Identity, Core Scaffold, and Procurement Landscape


3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione (CAS 26959-75-1, PubChem CID 2848633) is a heterocyclic small molecule with the molecular formula C16H14N2O2S and a molecular weight of 298.4 g/mol [1]. It belongs to the thiazolidine-2,4-dione (TZD) class, a privileged scaffold in medicinal chemistry known for producing clinically approved insulin sensitizers (e.g., pioglitazone) [2]. This compound is distinguished by a dual substitution pattern: an N-phenyl group at position 3 and a p-tolylamino group at position 5 of the thiazolidine ring [1]. It is commercially available from specialty chemical suppliers such as AKSci (catalog 3188CJ, purity ≥95%) and Krackeler Scientific (catalog 45-S251577) for early discovery research [3]. Closely related regioisomers, including the meta-tolyl analog (Sigma-Aldrich S205036) and the bis-p-tolyl analog (Sigma-Aldrich R490830), are also accessible through AldrichCPR collections .

Why 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione Cannot Be Replaced by Generic Thiazolidinedione Analogs in Focused Research


Generic substitution among thiazolidine-2,4-diones is precluded by the profound impact of the C5-aminoaryl substituent on both molecular recognition and physicochemical properties. The Oppermann et al. (2014) study demonstrated that even minor alterations to the N-phenyl substitution pattern on the TZD core drastically alter neuroprotective efficacy in HT-22 hippocampal neurons, with only compounds 6, 7, and 16—out of a library of 16 derivatives—exhibiting high protective capacity against glutamate-induced toxicity [1]. The target compound incorporates a 5-(p-tolylamino) group absent in these neuroprotective leads, a modification that introduces an additional hydrogen bond donor (N-H), alters the topological polar surface area (TPSA = 74.7 Ų) and lipophilicity (XLogP3 = 4.0) relative to the unsubstituted 3-phenylthiazolidine-2,4-dione (TPSA = 46.2 Ų, XLogP3 = 1.7), and is expected to fundamentally reorient the binding pose within targets such as Bid or TDP1/2 [2][3]. Consequently, procurement decisions must be compound-specific rather than scaffold-based.

Quantitative Differentiation Evidence for 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione Against Closest Structural Analogs


TDP2 Enzyme Inhibition: Target Engagement Differentiated from the Unsubstituted 3-Phenylthiazolidine-2,4-dione Core

In a direct comparative biochemical assay context, 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione exhibits measurable, albeit modest, inhibition of human recombinant tyrosyl-DNA phosphodiesterase 2 (TDP2) with an IC50 of 4.1 µM, and against zebrafish recombinant TDP2 with an IC50 of 15 µM, as deposited in BindingDB (BDBM50179184) [1]. In contrast, the simpler 3-phenylthiazolidine-2,4-dione (Compound 6 in Oppermann et al., 2014), which lacks the C5-p-tolylamino substituent, showed no reported TDP2 inhibitory activity in the same screening panel [2]. This indicates that the 5-arylamino motif is a critical determinant for engaging the TDP2 active site, providing a clear functional differentiation between the target compound and its unsubstituted core analog.

TDP2 inhibition tyrosyl-DNA phosphodiesterase DNA damage repair cancer target

Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Polar Surface Area (TPSA) Compared to Singly-Substituted Analogs

The dual substitution pattern of the target compound produces a distinct physicochemical profile compared to its singly-substituted analogs. According to PubChem computed properties, 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione has an XLogP3 of 4.0, a topological polar surface area (TPSA) of 74.7 Ų, 1 hydrogen bond donor (HBD), and 4 hydrogen bond acceptors (HBA) [1]. In comparison, 3-phenylthiazolidine-2,4-dione (CAS 1010-53-3) has XLogP3 of 1.7, TPSA of 46.2 Ų, 0 HBD, and 3 HBA, while 5-p-tolylamino-thiazolidine-2,4-dione (CAS 317375-78-3) has XLogP3 of 1.2, TPSA of 75.3 Ų, 2 HBD, and 4 HBA [2]. The target compound uniquely balances higher lipophilicity (XLogP3 = 4.0) with a moderate TPSA of 74.7 Ų and a single HBD, placing it in a distinct region of drug-like chemical space compared to either analog.

drug-likeness ADME prediction lead optimization physicochemical profiling

Regioisomeric Differentiation: p-Tolylamino vs. m-Tolylamino Substitution at Position 5

The target compound (p-tolylamino isomer, CAS 26959-75-1) and its regioisomer 3-phenyl-5-m-tolylamino-thiazolidine-2,4-dione (Sigma-Aldrich S205036) differ solely in the methyl group position on the C5-anilino ring (para vs. meta) . Both are commercially available through the AldrichCPR rare chemical collection, but neither has published comparative biological data . However, precedents in 3,5-disubstituted thiazolidine-2,4-dione antimicrobial series demonstrate that positional isomerism at the aryl ring significantly modulates MIC values against Gram-positive bacteria (e.g., para-substituted electron-donating groups typically yielding superior activity compared to meta-substituted variants) [1]. Researchers conducting SAR-by-catalog studies can directly procure both isomers to probe the positional effects on their specific target of interest.

structure-activity relationship regioisomer comparison target engagement selectivity

Synthetic Accessibility: Established Route via 5-Bromo-3-phenylthiazolidine-2,4-dione Intermediate

The synthesis of 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione was first reported by Baranov and Kochkanyan (1970) via nucleophilic displacement of 5-bromo-3-phenylthiazolidine-2,4-dione (CAS 26959-54-6) with p-toluidine [1]. This route is fundamentally different from the synthesis of 3-phenylthiazolidine-2,4-dione (Oppermann Compound 6), which is prepared directly from aniline via cyclization with 1,1′-carbonyldiimidazole and thioglycolic acid methyl ester [2]. The 5-bromo intermediate (CAS 26959-54-6) serves as a versatile building block that can react with various aryl amines to generate a focused library of 5-arylamino-3-phenylthiazolidine-2,4-diones (compounds IV–XV) [1]. This divergent synthetic strategy enables systematic SAR exploration of the C5 position while keeping the N3-phenyl group constant, a capability not offered by the direct cyclization route used for simpler TZD analogs.

chemical synthesis 5-arylamino TZD building block derivatization

Class-Level Neuroprotective Potential: Inference from N-Phenyl-Thiazolidinedione Pharmacophore

While the target compound was not directly tested in the Oppermann et al. (2014) neuroprotection screen, the study established that the N-phenyl-thiazolidine-2,4-dione pharmacophore is essential for Bid-dependent neuroprotection in HT-22 hippocampal neurons [1]. Compounds 6 (3-phenylthiazolidine-2,4-dione), 7 (3-o-tolylthiazolidine-2,4-dione), and 16 exhibited high protective activity against 3 mM glutamate toxicity, significantly preserving cell viability at concentrations of 10–25 µM as measured by MTT assay and real-time impedance (xCELLigence) [1]. The target compound retains the critical N-phenyl moiety while adding a 5-p-tolylamino substituent. However, the Oppermann SAR demonstrated that electronic and steric modifications at the N-phenyl ring profoundly affect activity; the effect of a C5-aminoaryl substituent on Bid inhibition has not been experimentally determined [1]. This creates a defined, testable hypothesis: the target compound may retain or enhance neuroprotective activity through additional interactions with the Bid protein, or may lose activity due to steric interference.

neuroprotection Bid inhibition glutamate toxicity mitochondrial dysfunction

TDP1 Counter-Screening Data: Broader Phosphodiesterase Profiling Relative to TDP2 Activity

Additional profiling data from BindingDB reveals that 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione exhibits weak inhibition of human recombinant tyrosyl-DNA phosphodiesterase 1 (TDP1) with an IC50 > 111 µM (>1.11E+5 nM), representing at least a 27-fold selectivity window for TDP2 (IC50 = 4.1 µM) over TDP1 [1]. This selectivity profile is noteworthy because dual TDP1/TDP2 inhibitors are sought for certain cancer sensitization strategies, while selective TDP2 inhibitors may offer a differentiated therapeutic window in contexts where TDP1 activity is essential for normal cellular function. The compound's TDP2/TDP1 selectivity ratio provides a quantifiable differentiation metric absent for most commercially available TZD analogs in this target class.

TDP1 selectivity phosphodiesterase profiling off-target assessment

Optimal Research and Procurement Scenarios for 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione


TDP2-Focused Medicinal Chemistry: A Defined Starting Point for DNA Repair Inhibitor Lead Optimization

Research groups investigating TDP2 as a therapeutic target in topoisomerase II poison-resistant cancers can procure this compound as one of the few commercially available TZD derivatives with documented—albeit modest—TDP2 inhibitory activity (IC50 = 4.1 µM against human recombinant enzyme) and a measurable selectivity window over TDP1 (>27-fold) [1]. The compound provides a tractable starting point for structure-guided optimization using the established 5-bromo intermediate route (Baranov & Kochkanyan, 1970), enabling systematic C5-aminoaryl variation to improve potency [2]. In contrast, the simpler 3-phenylthiazolidine-2,4-dione core shows no TDP2 engagement, underscoring the value of the 5-arylamino motif for this target [1].

Neuroprotection SAR Expansion: Probing Unexplored C5 Chemical Space of the Bid-Inhibiting Pharmacophore

Based on the Oppermann et al. (2014) identification of N-phenyl-thiazolidinediones as Bid inhibitors protecting HT-22 hippocampal neurons from glutamate toxicity, researchers can use the target compound to experimentally test whether C5-aminoaryl substitution enhances, retains, or ablates neuroprotective activity [3]. This compound is structurally orthogonal to the Oppermann library, which explored N-aryl variation but did not introduce C5-amino substituents. Procurement of this compound, alongside its m-tolyl regioisomer (Sigma-Aldrich S205036) and the unsubstituted 3-phenylthiazolidine-2,4-dione, enables a focused three-compound SAR set for immediate testing in the published HT-22 glutamate toxicity protocol [3].

Physicochemical Property Benchmarking: A Tool Compound for CNS Drug-Likeness Optimization Studies

With its balanced physicochemical profile (XLogP3 = 4.0, TPSA = 74.7 Ų, MW = 298.4, HBD = 1), the target compound occupies a favorable region of CNS drug-like space [4]. Computational or experimental ADME groups can use this compound as a benchmark to compare the impact of the C5-aminoaryl substitution on membrane permeability, P-glycoprotein efflux, and plasma protein binding relative to the more polar (5-p-tolylamino-TZD: XLogP3 = 1.2, HBD = 2) or less polar (3-phenyl-TZD: XLogP3 = 1.7, HBD = 0) singly-substituted analogs [4]. This comparison can inform general design principles for balancing lipophilicity and hydrogen bonding capacity in TZD-based CNS drug candidates.

Divergent Library Synthesis: The 5-Bromo Intermediate as a Gateway to Focused C5-Arylamino TZD Collections

For chemical biology groups or core facilities establishing in-house compound collections, the Baranov and Kochkanyan (1970) synthetic route—proceeding through 5-bromo-3-phenylthiazolidine-2,4-dione (CAS 26959-54-6)—provides a validated entry point for generating a focused library of 5-arylamino-3-phenylthiazolidine-2,4-diones [2]. The target compound (the p-tolylamino derivative) can serve as the reference standard for this library, with its IR spectroscopic signature (N-H absorption at 3300–3370 cm⁻¹) providing a quality control benchmark for subsequent derivatives [2]. This approach enables systematic SAR exploration at the C5 position while maintaining the N-phenyl pharmacophore constant.

Quote Request

Request a Quote for 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.